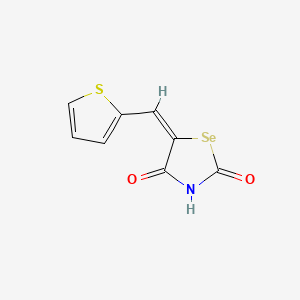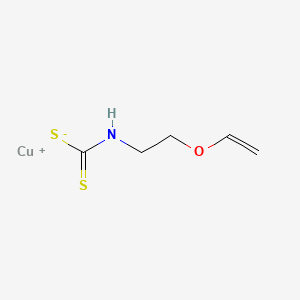
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylammonium group, a sulphoethyl group, and a 2-methyl-1-oxoallyl group. These functional groups contribute to its reactivity and versatility in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide typically involves multiple steps. One common method includes the reaction of dimethylamine with a suitable alkylating agent to introduce the dimethylammonium group. This is followed by the introduction of the sulphoethyl group through a sulfonation reaction. Finally, the 2-methyl-1-oxoallyl group is added via a Michael addition reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, polymers, and surfactants.
作用機序
The mechanism by which Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering various biochemical pathways.
類似化合物との比較
Similar Compounds
- Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium chloride
- Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium bromide
Uniqueness
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
93981-95-4 |
|---|---|
分子式 |
C11H24N2O5S |
分子量 |
296.39 g/mol |
IUPAC名 |
methyl-methylidene-[[4-methyl-2-(2-sulfoethyl)pentyl]carbamoyl]azanium;hydroxide |
InChI |
InChI=1S/C11H22N2O4S.H2O/c1-9(2)7-10(5-6-18(15,16)17)8-12-11(14)13(3)4;/h9-10H,3,5-8H2,1-2,4H3,(H-,12,14,15,16,17);1H2 |
InChIキー |
VDONXOIJFWLWNP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CCS(=O)(=O)O)CNC(=O)[N+](=C)C.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




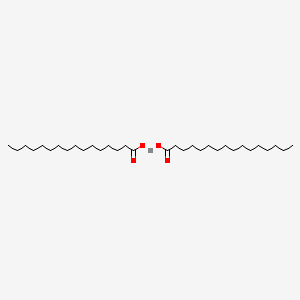

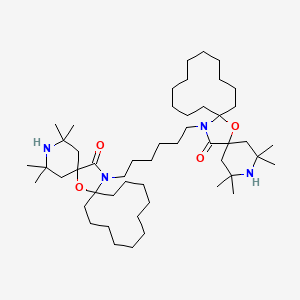

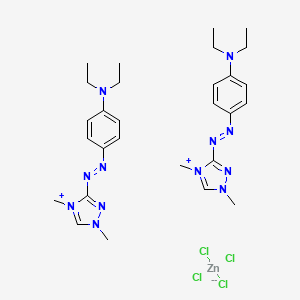
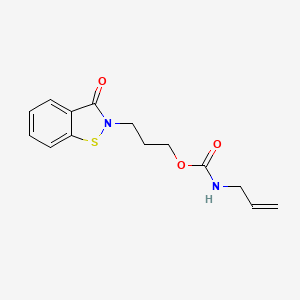

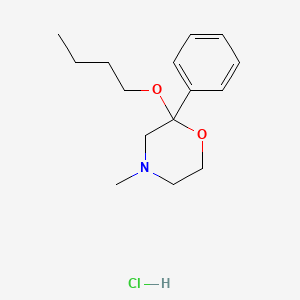
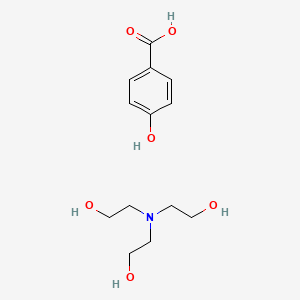
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
